

A Comprehensive Technical Guide to 1,3,5-Tris(4-aminophenoxy)benzene

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Compound of Interest

Compound Name:	1,3,5-Tris(4-aminophenoxy)benzene
Cat. No.:	B044158

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Abstract

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of **1,3,5-Tris(4-aminophenoxy)benzene** (TAPOB). A tripodal aromatic amine, TAPOB is a critical building block in the field of materials science, particularly in the synthesis of high-performance polymers such as hyperbranched polyimides and covalent organic frameworks (COFs). This document consolidates key data on its physical and chemical characteristics, details established experimental protocols for its synthesis, and visualizes the synthetic pathways and its role in polymerization.

Physicochemical Properties

1,3,5-Tris(4-aminophenoxy)benzene is a white to pale yellow crystalline solid.^[1] Its molecular structure, featuring a central benzene ring connected to three aminophenoxy arms, provides a unique C₃ symmetry that is leveraged in the creation of complex macromolecular architectures. The presence of flexible ether linkages and reactive terminal amine groups defines its utility as a versatile monomer.^[2]

A summary of its key physicochemical properties is presented below. It should be noted that there are discrepancies in the reported melting point values in the literature, which may be attributable to different polymorphic forms or measurement conditions.

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₂₁ N ₃ O ₃	[1]
Molecular Weight	399.44 g/mol	[1] [2]
CAS Number	102852-92-6	[1] [2]
IUPAC Name	4,4',4''-(benzene-1,3,5-triyltris(oxy))trianiline	[3]
Synonyms	4-[3,5-bis(4-aminophenoxy)phenoxy]aniline , 135TAPOB	[1]
Appearance	White to pale yellow crystalline solid or powder	[1] [4]
Melting Point	88-90 °C	[3]
Boiling Point	618.7 ± 55.0 °C (Predicted)	[3]
Density	1.296 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Insoluble in water; Soluble in organic solvents such as chloroform and dimethylformamide (DMF).	[4]
InChI	InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2	[1]
InChIKey	PAPDRIKTCIYHFI-UHFFFAOYSA-N	[1] [2]
SMILES	C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N	[1]

Spectral Properties

Detailed spectral data is crucial for the identification and characterization of **1,3,5-Tris(4-aminophenoxy)benzene**.

- ^1H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region (typically δ 6.0-8.0 ppm). Signal overlap in the δ 7.1–7.3 ppm regions for aromatic protons is common. The amine protons (-NH₂) often appear as a broad signal due to dynamic exchange. Using deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent can help in resolving these exchangeable protons.[2]
- ^{13}C NMR: A ^{13}C NMR spectrum is available in the PubChem database (CID 21185049).[1] The spectrum would show characteristic peaks for the aromatic carbons, with distinct signals for carbons attached to oxygen, nitrogen, and hydrogen.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the primary amine groups (typically around 3300-3500 cm⁻¹), C-O-C stretching of the aryl ether linkages (around 1200-1250 cm⁻¹), and C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹).

Experimental Protocols

The most common and established method for synthesizing **1,3,5-Tris(4-aminophenoxy)benzene** is a two-step process.[2] This involves the formation of a nitro-substituted intermediate via nucleophilic aromatic substitution, followed by the reduction of the nitro groups to the desired triamine.

Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene (Intermediate)

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction.[2]

- Reactants: Phloroglucinol and three equivalents of a p-halonitrobenzene, such as p-fluoronitrobenzene or p-chloronitrobenzene.[2]
- Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

- **Base:** A suitable base such as potassium carbonate (K_2CO_3) or sodium hydride (NaH) is used to deprotonate the hydroxyl groups of phloroglucinol, forming a more potent nucleophile.
- **Procedure (General):**
 - Phloroglucinol is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
 - The base is added portion-wise to the solution, and the mixture is stirred to allow for the formation of the triphenoxide salt.
 - Three equivalents of the p-halonitrobenzene are added to the reaction mixture.
 - The mixture is heated (typical temperatures range from 80 to 150 °C) and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
 - Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the crude product.
 - The solid 1,3,5-Tris(4-nitrophenoxy)benzene is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol or methanol) to remove impurities, and dried under vacuum.

Synthesis of 1,3,5-Tris(4-aminophenoxy)benzene

The final step is the reduction of the three nitro groups on the intermediate to amino groups.[\[2\]](#)

- **Reactants:** 1,3,5-Tris(4-nitrophenoxy)benzene.
- **Reducing Agent:** Several methods can be employed:
 - **Tin(II) Chloride:** Stannous chloride ($SnCl_2$) in the presence of concentrated hydrochloric acid (HCl) is a classic and effective method for reducing aromatic nitro compounds.[\[2\]\[5\]](#)
 - **Catalytic Hydrogenation:** Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate ($N_2H_4 \cdot H_2O$) or hydrogen gas (H_2).[\[2\]](#)

- Solvent: Typically a solvent like ethanol, ethyl acetate, or a mixture containing the acid if SnCl_2/HCl is used.
- Procedure (General, using SnCl_2/HCl):
 - The intermediate, 1,3,5-Tris(4-nitrophenoxy)benzene, is suspended in a suitable solvent (e.g., ethanol).
 - A significant excess of $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ is added, followed by the slow addition of concentrated HCl.
 - The reaction mixture is heated to reflux and stirred for several hours until the reduction is complete (monitored by TLC).
 - After cooling, the mixture is carefully neutralized with a strong base (e.g., concentrated NaOH or KOH solution) to precipitate the free amine and dissolve the tin salts. The pH is typically adjusted to be basic (pH 8-9).^[5]
 - The crude product is then extracted using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
 - The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and the solvent is removed under reduced pressure.
 - The resulting solid is purified by recrystallization from a suitable solvent system to yield pure **1,3,5-Tris(4-aminophenoxy)benzene**.

Applications in Materials Science

The primary application of **1,3,5-Tris(4-aminophenoxy)benzene** is as a multifunctional monomer in the synthesis of advanced polymers.^[2] Its tripodal structure is ideal for creating highly cross-linked or branched three-dimensional networks.

Hyperbranched Polyimides

TAPOB serves as a B_3 -type monomer that can react with A_2 -type monomers, such as various aromatic dianhydrides, in a one-pot polycondensation reaction.^[2]

- Poly(amic acid) Formation: The amine groups of TAPOB react with the anhydride groups of a dianhydride to form a soluble poly(amic acid) precursor.
- Imidization: This precursor is then converted to the final hyperbranched polyimide through either thermal treatment or chemical dehydration.

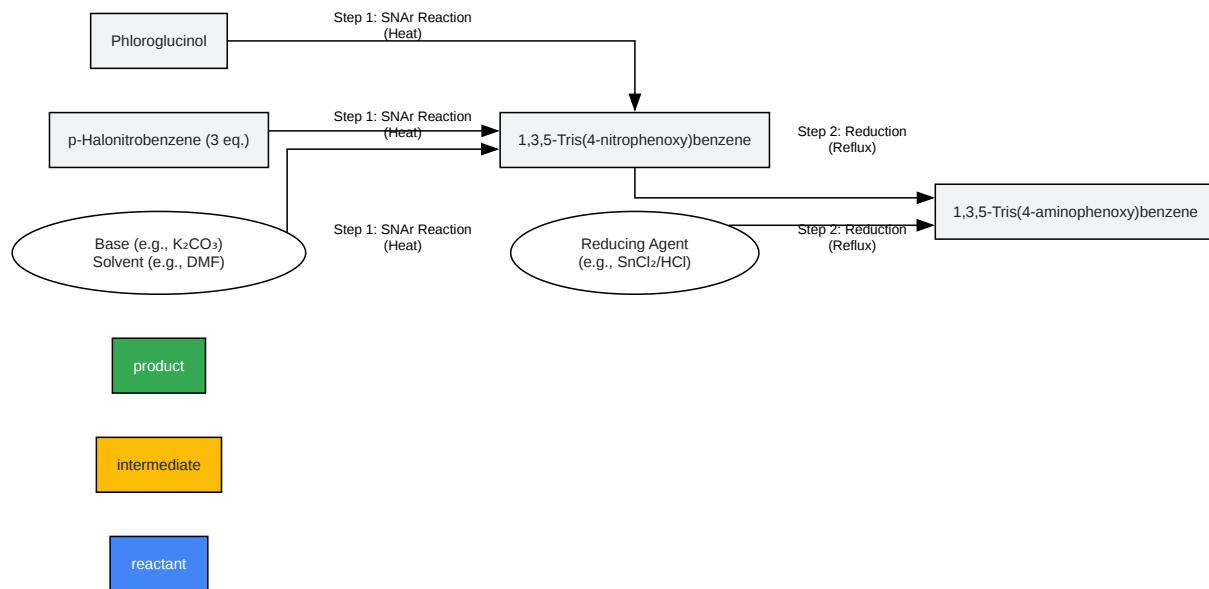
The resulting hyperbranched polyimides are known for their high solubility in organic solvents, low viscosity, and a high density of terminal functional groups, making them suitable for applications in coatings and adhesives.^[2]

Covalent Organic Frameworks (COFs)

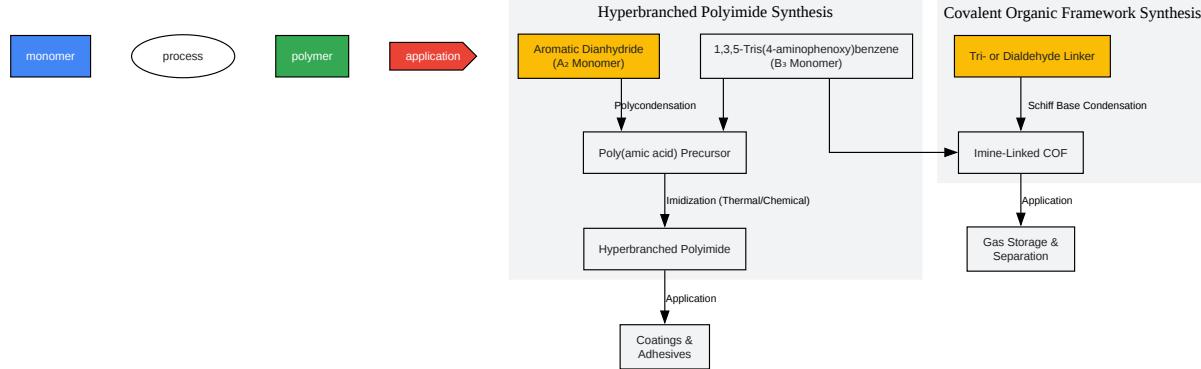
TAPOB is used as a trigonal amine linker in the construction of 2D and 3D Covalent Organic Frameworks. COFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. In a typical synthesis, TAPOB is condensed with a complementary aldehyde linker (e.g., a trialdehyde) via a Schiff base reaction to form a stable, porous network with an imine linkage.^[6]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic processes involving **1,3,5-Tris(4-aminophenoxy)benzene**.

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Caption: Two-step synthesis of **1,3,5-Tris(4-aminophenoxy)benzene**.



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Caption: Workflow for TAPOB in polymer synthesis.

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